6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide, also known as FLAP inhibitor, is a chemical compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators that are involved in various diseases.
Wirkmechanismus
The mechanism of action of 6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide involves the inhibition of this compound, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are produced by leukocytes and are involved in various inflammatory diseases. The inhibition of this compound leads to a decrease in the production of leukotrienes, which in turn reduces inflammation and other symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects:
This compound inhibitors such as this compound have been shown to have several biochemical and physiological effects. These include a decrease in the production of leukotrienes, a reduction in inflammation, and an improvement in lung function in patients with asthma and COPD. Additionally, this compound inhibitors have been shown to have antiplatelet effects, which may be beneficial in the treatment of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide in lab experiments include its selectivity for this compound, its ability to reduce inflammation, and its potential therapeutic applications in various inflammatory diseases. However, there are also some limitations to using this compound in lab experiments. These include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide. These include the development of more efficient synthesis methods, the optimization of dosages and formulations for clinical use, the exploration of its potential therapeutic applications in other inflammatory diseases, and the investigation of its safety and toxicity profiles. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various inflammatory diseases. Its selective inhibition of this compound and its ability to reduce inflammation make it a valuable tool for scientific research. However, further research is needed to optimize its synthesis, dosages, and formulations for clinical use, and to explore its safety and toxicity profiles.
Synthesemethoden
The synthesis of 6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide involves the reaction of 4-fluoroaniline with 2-hydroxynicotinic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then coupled with N-phenyl-1,2-ethanediamine to obtain the final product. This method has been reported in several scientific papers and has been optimized for better yields and purity.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenyl)-2-hydroxy-N-phenylnicotinamide inhibitors have been extensively studied for their potential therapeutic applications in various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The inhibition of this compound leads to a decrease in the production of leukotrienes, which are known to play a crucial role in the pathogenesis of these diseases. Several studies have shown that this compound inhibitors such as this compound have anti-inflammatory effects and can reduce the symptoms of these diseases.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-oxo-N-phenyl-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-13-8-6-12(7-9-13)16-11-10-15(18(23)21-16)17(22)20-14-4-2-1-3-5-14/h1-11H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUHXGIMDCNSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.